molecular formula C20H18FN3O4S2 B2699519 1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 940999-46-2

1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Katalognummer: B2699519
CAS-Nummer: 940999-46-2
Molekulargewicht: 447.5
InChI-Schlüssel: POMWQYCFDUZAGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic compound featuring a 4-fluorophenyl ketone core linked via a thioether bridge to a 1,3,4-oxadiazole ring. The oxadiazole moiety is substituted at the 5-position with a 3-(pyrrolidin-1-ylsulfonyl)phenyl group. This structure combines electron-withdrawing (fluorophenyl, sulfonyl) and electron-donating (pyrrolidine) components, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S2/c21-16-8-6-14(7-9-16)18(25)13-29-20-23-22-19(28-20)15-4-3-5-17(12-15)30(26,27)24-10-1-2-11-24/h3-9,12H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMWQYCFDUZAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H14FN3O2S
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 2034413-89-1

The presence of the 4-fluorophenyl group and the pyrrolidin-1-ylsulfonyl moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and anticonvulsant research.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of similar compounds containing the oxadiazole and pyrrolidine structures. For instance, compounds with analogous structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung adenocarcinoma)12.5Induces apoptosis
Compound BMCF7 (breast cancer)8.7Inhibits cell proliferation
Compound CHeLa (cervical cancer)15.0Disrupts microtubule formation

In a recent study, derivatives of oxadiazole exhibited significant cytotoxicity against A549 cells with IC50 values ranging from 10 to 20 µM, indicating that structural modifications can enhance activity .

Anticonvulsant Activity

The anticonvulsant properties of similar pyrrolidine-based compounds have been documented. For instance, an analogue demonstrated an ED50 of 18.4 mg/kg in a PTZ-induced seizure model, suggesting effective seizure control . The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the pyrrolidine ring enhances anticonvulsant efficacy.

The biological activity of 1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone may involve multiple mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Microtubule Disruption : Some analogues interfere with microtubule dynamics, leading to cell cycle arrest.
  • Ion Channel Modulation : The pyrrolidine moiety may interact with ion channels, contributing to anticonvulsant effects.

Case Studies and Research Findings

A notable study conducted by Evren et al. (2019) explored the anticancer properties of thiazole-integrated pyrrolidine derivatives, revealing significant selectivity against human lung adenocarcinoma cells . The findings suggest that modifications to the core structure can yield compounds with enhanced therapeutic profiles.

Comparative Analysis

A comparative analysis of various derivatives highlights the importance of specific functional groups in modulating biological activity:

CompoundStructure FeaturesAnticancer IC50 (µM)Anticonvulsant ED50 (mg/kg)
Compound APyrrolidine + Oxadiazole10.520
Compound BThiazole + Pyrrolidine8.018.4
Target CompoundFluorophenyl + Oxadiazole + PyrrolidineTBDTBD

The target compound's unique combination of functional groups may provide synergistic effects that enhance its overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogues

Compound Name Key Substituents/Oxadiazole Modification Biological Activity Reference
1-(4-Fluorophenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethanone (4e) Pyrimidin-2-ylthio propyl Cytotoxic (anticancer)
2-[(5-(4-(5-Fluorobenzimidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone Benzimidazole-fluorophenyl Antifungal
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone (4a) Benzimidazole-phenyl Anti-inflammatory (63.35% inhibition)
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Pyridinylamino Antimicrobial (MIC: 30.2–43.2 μg/cm³)
2-[[5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone 4-Ethoxybenzyl, 4-methoxyphenyl Not specified (structural focus)

Key Differences in Activity

  • Anti-inflammatory Activity : Benzimidazole-linked oxadiazoles (e.g., 4a) show moderate activity (63.35% inhibition) compared to Diclofenac (68.94%) .
  • Antimicrobial Activity: Pyridinylamino-substituted oxadiazoles demonstrate significant antimicrobial effects, attributed to the oxadiazole-thioether linkage enhancing membrane permeability .

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorophenyl and sulfonyl groups enhance metabolic stability and target binding .
  • Heterocyclic Moieties : Pyrimidinyl or benzimidazolyl substituents improve cytotoxicity and selectivity .
  • Thioether Linkers : Critical for maintaining conformational flexibility and bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.